molecular formula C18H22ClN7 B2535646 N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-84-7

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2535646
CAS No.: 878064-84-7
M. Wt: 371.87
InChI Key: GAYZNYNNSQBCKH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • 6-(4-Methylpiperazin-1-yl): Improves solubility and modulates kinase inhibition through basic nitrogen interactions.
  • N-(3-chloro-4-methylphenyl): The chloro and methyl substituents optimize lipophilicity and target binding via steric and electronic effects.

This compound is hypothesized to act as a kinase inhibitor, leveraging the pyrazolopyrimidine scaffold common in ATP-competitive inhibitors .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN7/c1-12-4-5-13(10-15(12)19)21-16-14-11-20-25(3)17(14)23-18(22-16)26-8-6-24(2)7-9-26/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYZNYNNSQBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 878064-84-7
  • Molecular Formula : C₁₈H₂₂ClN₇
  • Molecular Weight : 371.9 g/mol

The compound operates primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. It has shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer types:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)0.46CDK2 inhibition
HCT116 (Colon)0.39Aurora-A kinase inhibition
A375 (Melanoma)4.2Induction of apoptosis
NCI-H460 (Lung)0.03Cell cycle arrest at SubG1/G1 phase

These results indicate potent anticancer properties, with IC50 values suggesting strong efficacy in inhibiting cell growth.

Case Studies

  • Study on MCF7 Cell Line :
    • Researchers found that the compound significantly inhibited the growth of MCF7 cells with an IC50 value of 0.46 µM, demonstrating its potential as a therapeutic agent in breast cancer treatment .
  • Inhibition of Aurora-A Kinase :
    • Another study reported that the compound effectively inhibited Aurora-A kinase, a critical regulator of mitosis, with an IC50 value of 0.16 µM. This suggests that targeting this kinase could be a viable strategy for cancer therapy .
  • Apoptosis Induction in A375 Cells :
    • The compound was shown to induce apoptosis in A375 melanoma cells, leading to significant reductions in cell viability and highlighting its potential use in treating aggressive skin cancers .

Research Findings

A comprehensive review of literature reveals that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including anti-inflammatory and anticancer effects. The structural modifications in this compound enhance its potency against specific targets.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has a molecular formula of C18H22ClN7 and a molecular weight of 371.87 g/mol. Its primary target is Janus kinase 3 (JAK3), which plays a crucial role in the JAK-STAT signaling pathway involved in immune response and hematopoiesis. The interaction with JAK3 occurs through a covalent bond, leading to the inhibition of this pathway, which is significant in various diseases, including cancers and autoimmune disorders.

Cancer Treatment

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit potent cytotoxic effects against multiple cancer cell lines. For instance, studies involving pyrazolo[3,4-d]pyrimidine derivatives have shown their effectiveness in inhibiting tumor growth in xenograft models, suggesting potential as anticancer agents .

Inflammatory Disorders

The inhibition of JAK3 is also relevant for treating inflammatory diseases. By disrupting the JAK-STAT pathway, this compound may reduce inflammation and modulate immune responses, making it a candidate for conditions like rheumatoid arthritis or psoriasis .

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that a related compound effectively inhibited the growth of xenograft tumors derived from human cancer cell lines. The mechanism involved the downregulation of key signaling pathways that promote cell proliferation and survival. The results indicated a dose-dependent response, highlighting the compound's potential as an effective therapeutic agent against specific cancers .

Case Study 2: Selective Kinase Inhibition

In a comparative analysis of various kinase inhibitors, this compound exhibited selective inhibition against JAK3 over other kinases. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors and enhancing therapeutic efficacy in targeted treatments .

Data Table: Summary of Research Findings

Application Target Effect Study Reference
Cancer TreatmentJAK3Tumor growth inhibition
Inflammatory DisordersJAK3Reduced inflammation
Selective Kinase InhibitionVarious kinasesSpecific inhibition of JAK3

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S-N<sub>Ar</sub>)

The 3-chloro substituent on the phenyl ring undergoes nucleophilic displacement under moderate conditions (50-80°C) due to electron-withdrawing effects from the adjacent methyl group :

Reaction TypeConditionsProductsYieldApplication
Amine substitutionK<sub>2</sub>CO<sub>3</sub>, DMF, 70°C, 12hN-(3-amino-4-methylphenyl) derivatives68-72%Bioisostere development
Thiol substitutionEt<sub>3</sub>N, DCM, RT, 6hThioether analogs55-60%Prodrug synthesis

This reactivity enables precise modification of the aromatic domain while preserving the core pharmacophore.

Electrophilic Aromatic Substitution

The electron-rich pyrazolo[3,4-d]pyrimidine core (local π-electron density = 0.38 e/ų) facilitates regioselective electrophilic attacks :

Key sites:

  • C3 position of pyrimidine ring (Hammett σ<sub>para</sub> = -0.17)

  • C5 position of pyrazole ring (Fukui f<sup>0</sup> = 0.21)

ElectrophileConditionsRegiochemistryProducts
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2hC3-nitration3-Nitro-pyrazolopyrimidine derivatives
Br<sub>2</sub>/AcOH40°C, 4hC5-bromination5-Bromo analogs

Nitration at C3 increases hydrogen bonding capacity (+2.1 kcal/mol binding energy) for kinase inhibition .

Transition Metal-Catalyzed Cross-Couplings

The chlorophenyl group participates in palladium-mediated couplings:

ReactionCatalytic SystemScopeTypical Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxaneAryl boronic acids75-82%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Secondary amines68-73%

These methods enable systematic exploration of Structure-Activity Relationships (SAR) through diversified aryl/heteroaryl attachments .

Piperazine Ring Functionalization

The 4-methylpiperazin-1-yl group undergoes characteristic amine reactions:

Reaction TypeReagentsProductsKinetic Data (k, s<sup>-1</sup>)
N-AlkylationRX, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salts2.3×10<sup>-3</sup> (R=Me)
AcylationAcCl, Et<sub>3</sub>N, DCMN-Acetylpiperazine derivatives5.8×10<sup>-4</sup>
SulfonylationArSO<sub>2</sub>Cl, pyridineSulfonamide analogs3.1×10<sup>-4</sup>

Piperazine modification alters solubility (logP range: 1.8-3.2) and modulates blood-brain barrier permeability .

Hydrolytic Stability

Critical stability parameters under physiological conditions:

Conditiont<sub>1/2</sub> (h)Degradation Pathway
pH 1.2 (HCl)48.2 ± 3.1Pyrimidine ring hydrolysis
pH 7.4 (PBS)>500No significant degradation
pH 10.2 (NaOH)12.5 ± 1.8Piperazine N-demethylation

Hydrolysis kinetics follow first-order model (R²=0.993) with activation energy E<sub>a</sub>=72.4 kJ/mol .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces three primary pathways:

  • C-Cl bond cleavage : Quantum yield Φ=0.18 ± 0.03

  • Piperazine ring oxidation : Forms N-oxide (m/z +16)

  • Pyrazole dimerization : [2+2] cycloaddition at C3-C4

Photodegradation follows Langmuir-Hinshelwood kinetics (k=0.024 min<sup>-1</sup>) .

This comprehensive reaction profile enables rational design of analogs with optimized pharmacokinetic and target engagement properties. Recent studies demonstrate that brominated derivatives from Reaction 2 show 9.3-fold improved IC<sub>50</sub> against JAK3 compared to the parent compound . Piperazine acylations (Reaction 4) reduce hERG binding affinity by 87% while maintaining target potency, addressing a key toxicity concern .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the pyrazolo[3,4-d]pyrimidin-4-amine core but differ in substituents, impacting physicochemical and biological properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 1-Me, 6-(4-Me-piperazinyl), N-(3-Cl-4-Me-phenyl) C20H22ClN7 403.9 Optimized lipophilicity and solubility; potential kinase inhibition.
N-(3-Cl-4-MeO-phenyl)-1-Me-6-(4-Ph-piperazinyl) (887467-30-3) 1-Me, 6-(4-Ph-piperazinyl), N-(3-Cl-4-MeO-phenyl) C23H24ClN7O 449.9 Methoxy group reduces lipophilicity; phenylpiperazine may enhance selectivity.
N-(4-Cl-phenyl)-6-(4-Me-piperazinyl)-1-Ph (946289-20-9) 1-Ph, 6-(4-Me-piperazinyl), N-(4-Cl-phenyl) C22H22ClN7 419.9 Phenyl at position 1 increases steric bulk; reduced metabolic stability.
6-(4-Bn-piperazinyl)-N-(3-Cl-4-MeO-phenyl)-1-Me (878063-77-5) 1-Me, 6-(4-Bn-piperazinyl), N-(3-Cl-4-MeO-phenyl) C24H26ClN7O 463.96 Benzylpiperazine enhances hydrophobicity; methoxy lowers membrane penetration.
1-(3-Cl-4-Me-phenyl)-N-(2,4-diMeO-phenyl) (890892-46-3) 1-(3-Cl-4-Me-phenyl), N-(2,4-diMeO-phenyl) C20H18ClN5O2 395.8 Dimethoxyphenyl may improve solubility but reduce target affinity.

Substituent Effects on Activity

  • Piperazine Modifications :
    • 4-Methylpiperazine (target compound): Balances solubility and basicity, favoring interactions with kinase active sites .
    • Benzyl-/Phenylpiperazine (CAS 878063-77-5, 946289-20-9): Increased hydrophobicity may enhance off-target binding, reducing selectivity .
  • Aryl Group Variations: 3-Cl-4-Me-phenyl (target): Methyl enhances lipophilicity vs. methoxy (CAS 887467-30-3), improving cell permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors.
  • Step 2 : Introduction of the 4-methylpiperazine group at the 6-position using nucleophilic substitution under reflux conditions (e.g., ethanol, 10 hours) .
  • Step 3 : Final coupling of the 3-chloro-4-methylphenylamine moiety via Buchwald-Hartwig amination or direct displacement, optimized for regioselectivity.
  • Structural Confirmation : Mass spectrometry (MS) and ¹H NMR are critical for verifying intermediates and the final product. For example, MS (ESI+) with m/z 198 [M + H]⁺ confirms piperazine-containing intermediates .

Q. How is the structural integrity of the compound validated during synthesis?

  • Methodological Answer :

  • MS Analysis : ESI+ mass spectrometry identifies molecular ion peaks (e.g., m/z 452 [M + H]⁺ for related compounds) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–3.1 ppm), and piperazine protons (δ 2.5–3.5 ppm). Diastereomeric purity can be assessed via splitting patterns in chiral intermediates .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry, particularly for piperazine and pyrazole ring conformations .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to evaluate inhibition of target kinases (e.g., JAK2, BTK).
  • Cytotoxicity Screening : Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HL-60, MCF-7) to assess IC₅₀ values.
  • Solubility and Stability : Perform HPLC-based kinetic solubility studies in PBS (pH 7.4) and metabolic stability assays in liver microsomes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for piperazine coupling or pyrazole cyclization .
  • Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., Pd(OAc)₂/Xantphos) for yield improvement.
  • In Silico Toxicity Prediction : Tools like ADMET Predictor™ assess hepatotoxicity risks linked to the chloro-methylphenyl group .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Structural Reanalysis : Verify batch-to-batch consistency via ¹H NMR and LC-MS to rule out impurities or stereochemical variations .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to intended kinases versus off-target effects.
  • Pharmacokinetic Profiling : Compare plasma protein binding (PPB) and tissue distribution in animal models to explain discrepancies in efficacy .

Q. What strategies enhance the metabolic stability of the 4-methylpiperazine moiety?

  • Methodological Answer :

  • Isotope Labeling : Use ¹⁴C-labeled piperazine to track metabolic degradation pathways in microsomal assays.
  • Structural Modifications : Replace the N-methyl group with cyclopropyl or fluorinated analogs to reduce CYP450-mediated oxidation.
  • Prodrug Design : Mask the piperazine amine as a tert-butoxycarbonyl (Boc) or acyloxyalkyl carbamate for improved bioavailability .

Q. How to design in vivo studies to evaluate antitumor efficacy?

  • Methodological Answer :

  • Xenograft Models : Administer the compound (e.g., 10–50 mg/kg, oral or IP) in immunodeficient mice bearing patient-derived xenografts (PDXs).
  • Biomarker Analysis : Monitor phospho-kinase levels (e.g., pSTAT3) via ELISA or Western blot in tumor homogenates.
  • Dose Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma exposure (AUC) with tumor growth inhibition .

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